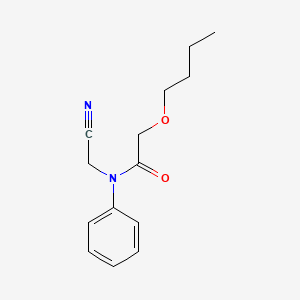
2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene is an organic compound with a molecular formula of C15H14Cl2O2 . It is also known as Bisphenol C (BPC).
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one methoxybenzyl group attached to it .Scientific Research Applications
Environmental Impact of Organic UV Filters
Environmental Effects of Sunscreen Ingredients : Schneider and Lim (2019) discussed the environmental impacts of commonly used organic UV filters, such as oxybenzone, in sunscreens. These compounds have been found in water sources worldwide and are not easily removed by wastewater treatment techniques. Oxybenzone, in particular, has been implicated in coral reef bleaching. The study emphasizes the need for dermatologists to recommend sun protection practices that minimize environmental harm (Schneider & Lim, 2019).
Aquatic Environmental Concerns of Parabens
Occurrence and Behavior of Parabens in Aquatic Environments : Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments. Despite being biodegradable, parabens, used as preservatives in various products, persist in surface water and sediments due to continuous environmental introduction. This study provides a comprehensive overview of how such compounds, similar in use to "2,4-Dichloro-1-(((4-methoxybenzyl)oxy)methyl)benzene" in terms of preservative properties, behave in natural water bodies (Haman et al., 2015).
Liquid Crystal Research
Properties of Methylene-linked Liquid Crystal Dimers : Henderson and Imrie (2011) reported on methylene-linked liquid crystal dimers exhibiting unique transitional properties, including the formation of a twist-bend nematic phase. This research highlights the potential application of chemical compounds in developing advanced liquid crystal technologies (Henderson & Imrie, 2011).
Environmental and Health Concerns of Chemical Pollutants
Health Aspects of Organic Pollutants : Husain and Husain (2007) focused on the treatment of various organic pollutants, including the role of enzymes and redox mediators in degrading recalcitrant compounds. The study suggests that understanding the degradation pathways of complex organic compounds, possibly including "this compound," is crucial for environmental remediation efforts (Husain & Husain, 2007).
Properties
IUPAC Name |
2,4-dichloro-1-[(4-methoxyphenyl)methoxymethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2/c1-18-14-6-2-11(3-7-14)9-19-10-12-4-5-13(16)8-15(12)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKAHIFUKDSNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)

![1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane](/img/structure/B2894032.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894035.png)
![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894039.png)
![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)
![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)
![4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2894045.png)


![1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B2894051.png)
